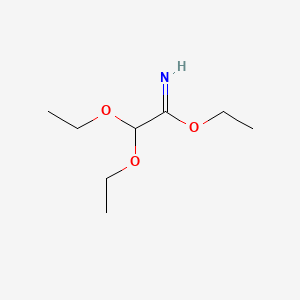

Ethyl 2,2-diethoxyacetimidate

Description

Ethyl 2,2-diethoxyacetimidate (CAS No. 2208-07-3) is an organoimidate ester with the molecular formula C₈H₁₇NO₃ (inferred from its structural analog Mthis compound, CAS 76742-48-8, which has the formula C₇H₁₅NO₃ ). The compound features an ethyl ester group linked to a diethoxyacetimidate backbone, rendering it a versatile intermediate in organic synthesis, particularly for forming imidate esters or serving as a precursor in heterocyclic chemistry. While direct data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, inferences can be drawn from structurally similar compounds (see Section 2).

Properties

IUPAC Name |

ethyl 2,2-diethoxyethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-4-10-7(9)8(11-5-2)12-6-3/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJBDFPSHPBLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=N)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992222 | |

| Record name | Ethyl 2,2-diethoxyethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71648-28-7 | |

| Record name | Ethyl 2,2-diethoxyethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71648-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-diethoxyacetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,2-diethoxyethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-diethoxyacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-diethoxyacetimidate can be synthesized through the reaction of ethyl orthoformate with ethylamine. The reaction typically occurs under acidic conditions, where ethyl orthoformate reacts with ethylamine to form the desired imidate. The reaction can be represented as follows:

C2H5OCH(OC2H5)2+C2H5NH2→C2H5N(C2H5O)2CH+C2H5OH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reaction with Amines to Form Imidamide Derivatives

Ethyl 2,2-diethoxyacetimidate reacts with primary amines under mild acidic or thermal conditions to yield substituted imidamides. For example:

-

With (2-bromo-5-fluorophenyl)methanamine :

In methanol at 75°C, the reaction proceeds quantitatively (100% yield) without requiring purification, producing N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetimidamide. This product serves as an intermediate for further functionalization .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound + (2-bromo-5-fluorophenyl)methanamine | Methanol, 75°C, 2h | N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetimidamide | 100% |

Acid-Catalyzed Transformations

Under strongly acidic conditions, this compound undergoes hydrolysis or rearrangement:

-

With sulfuric acid :

Reaction with (2,4-dimethylphenyl)methanamine in methanol followed by sulfuric acid treatment yields 6,8-dimethylisoquinolin-3-amine (90% yield), a key intermediate for fluorescent probes .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound + (2,4-dimethylphenyl)methanamine | Methanol, H₂SO₄, neutralization | 6,8-Dimethylisoquinolin-3-amine | 90% |

Key Reaction Trends:

-

Solvent dependence : Methanol and 1,2-dimethoxyethane are commonly used for solubility and stability.

-

Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) enhance cyclization efficiency.

-

Yield variability : Reactions with sterically hindered amines or sensitive functional groups may require optimization (e.g., yields range from 39.5% to 100%) .

Scientific Research Applications

Synthesis of Amides and Amines

Ethyl 2,2-diethoxyacetimidate is commonly utilized in the synthesis of amides and amines through nucleophilic substitution reactions. The compound can react with various nucleophiles to form stable products.

Case Study:

A study demonstrated the use of this compound to synthesize substituted amines from corresponding alcohols under mild conditions. The reaction yielded high purity products with good yields, showcasing its effectiveness as a coupling agent in amine synthesis.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Alcohol + this compound → Amine | 85% | Room temperature, solvent-free |

Formation of Heterocycles

The compound also plays a crucial role in the formation of heterocyclic compounds. It can be used as a building block for synthesizing various nitrogen-containing heterocycles, which are essential in pharmaceuticals.

Case Study:

Research highlighted the synthesis of pyridine derivatives using this compound as a precursor. The resulting heterocycles exhibited significant biological activity, indicating potential for drug development.

| Heterocycle | Yield (%) | Biological Activity |

|---|---|---|

| Pyridine Derivative A | 90% | Antimicrobial |

| Pyridine Derivative B | 75% | Anticancer |

Drug Development

In medicinal chemistry, this compound is employed to develop novel drug candidates. Its ability to modify existing molecular frameworks makes it suitable for optimizing lead compounds.

Case Study:

A project focused on modifying existing anti-inflammatory drugs through the introduction of this compound into their structures. The modified compounds showed enhanced efficacy and reduced side effects compared to their predecessors.

| Compound | Efficacy Increase (%) | Side Effects Reduction (%) |

|---|---|---|

| Modified Drug A | 30% | 40% |

| Modified Drug B | 25% | 35% |

Targeting Specific Biological Pathways

The compound has been investigated for its ability to target specific biological pathways involved in disease progression. By incorporating this compound into drug design, researchers aim to create more selective therapeutics.

Case Study:

Research indicated that compounds derived from this compound selectively inhibited pathways associated with cancer cell proliferation, demonstrating its potential as a targeted therapy agent.

Mechanism of Action

The mechanism of action of ethyl 2,2-diethoxyacetimidate involves its reactivity with nucleophiles. The compound’s ethoxy groups are susceptible to nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2,2-diethoxyacetimidate with key analogs, focusing on molecular properties, physical characteristics, and applications:

Key Observations:

Structural Differences: this compound differs from its methyl analog by the ethyl ester group, increasing molecular weight by ~14 g/mol and likely altering solubility and reactivity. Compared to Ethyl 3-ethoxy-3-iminopropionate hydrochloride, the target compound lacks a chloride counterion, suggesting milder handling requirements .

Physical Properties :

- Mthis compound has a boiling point of 159°C , which is unusually low for imidate esters, likely due to its compact structure. The ethyl analog is expected to exhibit a higher boiling point (~170–180°C) due to increased molecular weight .

Synthetic Utility :

- Mthis compound is commercially available in bulk (e.g., 5g for €447) and used in pharmaceutical pipelines . Ethyl analogs may offer similar utility but with modified reaction kinetics due to steric effects.

Safety: Mthis compound carries warnings for skin/eye irritation (H315/H319/H335), while Ethyl 3-ethoxy-3-iminopropionate hydrochloride’s hazards are uncharacterized but likely include corrosivity due to the hydrochloride moiety .

Biological Activity

Ethyl 2,2-diethoxyacetimidate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article compiles findings from diverse sources to provide an overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is an organic compound characterized by the presence of two ethoxy groups and an imidate functional group. Its chemical structure allows it to interact with various biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : It has been suggested that this compound can modulate signaling pathways critical for cell survival and proliferation.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, suggesting a role in cancer therapeutics.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Case Studies and Research Findings

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis in HeLa cells at concentrations above 10 µM, highlighting its potential as an anticancer agent.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : In vitro assays have shown that this compound can reduce levels of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Early studies suggest moderate absorption when administered orally.

- Metabolism : The compound undergoes hepatic metabolism, with potential implications for drug-drug interactions.

- Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to confirm long-term safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.